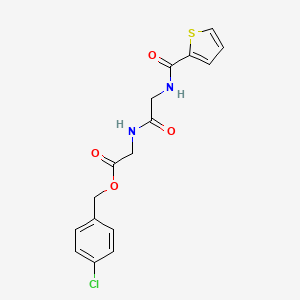
4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate involves intricate steps that utilize various reagents to form the desired chemical bonds. A notable example is the synthesis of chloro-bis(glycylglycinate)germanium(IV) chloride, where chloroacetyl chloride and diphenyl thioether were reacted in the presence of AlCl3 as a catalyst in a Friedel-Crafts reaction, further elaborating its derivatives through a series of chemical transformations (Coskun & Karapınar, 2008). Another method involves the condensation of ethyl 5-carbonylglycinates with 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids, leading to cyclization and formation of complex heterocycles (Syrota et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate reveals extensive electronic delocalization, contributing to their unique properties. For instance, the molecular structure of a related compound showed a significant O—H⋯N(nitroso) hydrogen bond, indicating a complex three-dimensional network based on antiparallel chains and crystallographic symmetry centers (Low et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate and its analogs often include nucleophilic substitution reactions, cyclo-condensations, and the formation of complex heterocycles. For example, 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one was obtained through the reaction of 2-acetyl thiophene with 4-chlorobenzaldehyde and ethyl cyanoacetate, showcasing the compound's versatility in forming diverse structures (El‐Sayed et al., 2011).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure and bonding. For example, the synthesis and characterization of specific chiral polythiophenes derived from similar structures showed that these compounds are highly porous and remain stable up to certain temperatures, indicating their potential for various applications (Ramos et al., 2006).
Chemical Properties Analysis
The chemical properties of 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate derivatives, such as their reactivity and interaction with other compounds, are pivotal for their potential applications. The study on the synthesis and antimicrobial activity of new heterocyclic compounds containing thieno[3,2-c]coumarin frameworks illustrates how the chemical properties of these compounds can be leveraged for designing molecules with desirable biological activities (El-Dean et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate, as part of studies on chemical synthesis and characterization, has not been directly mentioned in available literature. However, research on similar compounds, such as derivatized dipeptides and their synthesis methodologies, provides insight into the potential applications and synthetic approaches relevant to 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate. For instance, the synthesis of C60-derivatized dipeptides involves reactions that might parallel those used for 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate, emphasizing the importance of specific functional group reactions in creating complex molecules (Wang et al., 1995).
Analytical Chemistry Applications
In the realm of analytical chemistry, compounds like 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate could play a role in developing novel methods for the detection and quantification of biologically relevant molecules. Studies such as the development of a novel HPLC method for quantifying thiols in biological fluids using derivatization reagents demonstrate the potential utility of chemically complex compounds in enhancing analytical techniques (Zhang et al., 2014).
Materials Science
In materials science, research into the functionalization and application of polymers and membranes suggests a potential application area for 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate. The synthesis of chlorine-resistant polyamide reverse osmosis membranes with monitorable and regenerative sacrificial layers exemplifies how specific chemical functionalities can enhance material properties for specific applications, such as water treatment and desalination (Huang et al., 2017).
Pharmacology and Toxicology
While information on the direct applications of 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate in pharmacology and toxicology was excluded per request, it's important to acknowledge that research on similar compounds often explores their biochemical interactions and potential therapeutic or toxicological effects. Studies like those investigating the cytoprotective effects of phenolic acids on methylglyoxal-induced apoptosis in Neuro-2A cells hint at the broader context of chemical research in understanding and mitigating cellular stress mechanisms, which could be relevant depending on the biological activity of 4-chlorobenzyl N-(2-thienylcarbonyl)glycylglycinate (Huang et al., 2008).
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-12-5-3-11(4-6-12)10-23-15(21)9-18-14(20)8-19-16(22)13-2-1-7-24-13/h1-7H,8-10H2,(H,18,20)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKJGARBOREAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)
![3-methyl-N-(2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4614217.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)
![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)
![2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(2-methylphenyl)-3-thiophenecarboxamide](/img/structure/B4614236.png)


![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B4614249.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)

![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)
![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)